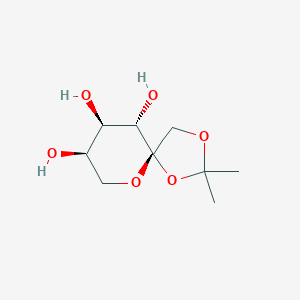

1,2-O-Isopropylidene-beta-D-fructopyranose

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(5S,6S,7R,8R)-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decane-6,7,8-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O6/c1-8(2)14-4-9(15-8)7(12)6(11)5(10)3-13-9/h5-7,10-12H,3-4H2,1-2H3/t5-,6-,7+,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCPKAWHTYZABFG-JAKMQLQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2(O1)C(C(C(CO2)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@]2(O1)[C@H]([C@@H]([C@@H](CO2)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2-O-Isopropylidene-β-D-fructopyranose from D-fructose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,2-O-Isopropylidene-β-D-fructopyranose, a key intermediate in carbohydrate chemistry and drug development. The document details the underlying principles of selective acetalization, experimental protocols, and methods for characterization.

Introduction

1,2-O-Isopropylidene-β-D-fructopyranose is a protected derivative of D-fructose where the 1- and 2-position hydroxyl groups are masked by an isopropylidene group. This selective protection is crucial in multi-step syntheses of complex carbohydrates and carbohydrate-based therapeutics, as it allows for chemical modifications at other positions of the fructose (B13574) ring. The formation of this product is a classic example of a kinetically controlled reaction, where the desired isomer is formed faster than the thermodynamically more stable 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose.[1] Understanding and controlling the reaction conditions are therefore paramount to achieving a high yield of the target mono-adduct.

Reaction Principle and Mechanism

The synthesis of 1,2-O-Isopropylidene-β-D-fructopyranose involves the acid-catalyzed reaction of D-fructose with acetone (B3395972). The reaction proceeds via the formation of a cyclic acetal (B89532), specifically a ketal. The mechanism can be broken down into the following key steps:

-

Protonation of Acetone: The acid catalyst protonates the carbonyl oxygen of acetone, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A hydroxyl group from the D-fructose molecule acts as a nucleophile, attacking the activated carbonyl carbon of acetone. In aqueous solution, D-fructose exists in an equilibrium between its open-chain keto form and its cyclic furanose and pyranose forms. The reaction to form the pyranose acetal proceeds from the β-D-fructopyranose anomer, which constitutes about 70% of the equilibrium mixture in solution.

-

Hemiketal Formation: This initial attack leads to the formation of a hemiketal intermediate.

-

Protonation and Water Elimination: The hydroxyl group of the hemiketal is protonated, forming a good leaving group (water). Elimination of water results in the formation of a resonance-stabilized oxonium ion.

-

Intramolecular Cyclization: A second hydroxyl group from the fructose molecule (specifically the primary hydroxyl at C1 and the anomeric hydroxyl at C2) attacks the electrophilic carbon of the oxonium ion, leading to the formation of the five-membered dioxolane ring.

-

Deprotonation: The final step is the deprotonation of the resulting oxonium ion to yield the neutral 1,2-O-Isopropylidene-β-D-fructopyranose and regenerate the acid catalyst.

The selectivity for the 1,2-O-isopropylidene derivative under kinetic control is attributed to the higher reactivity of the primary C1 hydroxyl group and the anomeric C2 hydroxyl group. Prolonged reaction times or stronger acidic conditions can lead to the formation of the thermodynamically more stable 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of 1,2-O-Isopropylidene-β-D-fructopyranose. The protocol is a synthesized procedure based on established principles of kinetic control in fructose acetalization.

Materials and Reagents:

-

D-fructose

-

Acetone (anhydrous)

-

Perchloric acid (70%) or Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend D-fructose (e.g., 10.0 g, 55.5 mmol) in anhydrous acetone (e.g., 200 mL). Add 2,2-dimethoxypropane (e.g., 1.2 equivalents) as a dehydrating agent.

-

Cooling: Cool the suspension in an ice bath to 0°C with continuous stirring.

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as perchloric acid or sulfuric acid (e.g., 0.1-0.5 mol%). The addition should be done dropwise to maintain the low temperature.

-

Reaction Monitoring: Allow the reaction to stir at 0°C. The progress of the reaction should be carefully monitored by Thin Layer Chromatography (TLC) to maximize the yield of the mono-adduct and minimize the formation of the di-adduct. It is crucial to stop the reaction before significant amounts of the di-isopropylidene derivative are formed. Typically, the reaction is complete within 1-3 hours.

-

Quenching: Once the desired product is maximized (as indicated by TLC), quench the reaction by adding a saturated sodium bicarbonate solution until the mixture is neutral.

-

Workup:

-

Remove the acetone under reduced pressure using a rotary evaporator.

-

To the resulting aqueous residue, add dichloromethane to extract the product.

-

Separate the organic layer and wash it with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain a crude syrup.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) or by crystallization.[1] For crystallization, dissolving the syrup in a minimal amount of a solvent like dichloromethane or diethyl ether followed by the addition of a non-polar solvent like hexane and cooling can yield crystalline product.[1]

-

Data Presentation

This section summarizes the key quantitative data related to the synthesis and characterization of 1,2-O-Isopropylidene-β-D-fructopyranose.

Table 1: Reaction Parameters and Yields

| Parameter | Value | Reference |

| Starting Material | D-fructose | General Knowledge |

| Reagents | Acetone, 2,2-Dimethoxypropane | General Knowledge |

| Catalyst | Perchloric acid or Sulfuric acid | General Knowledge |

| Reaction Temperature | 0°C | General Knowledge |

| Reaction Time | 1-3 hours (TLC monitored) | Inferred from kinetic control principles |

| Typical Yield | 40-60% (unoptimized) | Inferred from related syntheses |

Table 2: Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆O₆ | [1] |

| Molecular Weight | 220.22 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 94-95 °C | [1] |

| Solubility | Soluble in chloroform, ethyl acetate, methanol | |

| ¹H NMR (CDCl₃, ppm) | Data not explicitly found in searches | |

| ¹³C NMR (CDCl₃, ppm) | Data not explicitly found in searches |

Note: Specific ¹H and ¹³C NMR data for the title compound were not explicitly found in the provided search results. Researchers should perform their own spectroscopic analysis for full characterization.

Visualizations

Diagram 1: Reaction Mechanism of 1,2-O-Isopropylidene-β-D-fructopyranose Synthesis

Caption: Acid-catalyzed mechanism for the formation of 1,2-O-Isopropylidene-β-D-fructopyranose.

Diagram 2: Experimental Workflow for Synthesis and Purification

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Conclusion

The synthesis of 1,2-O-Isopropylidene-β-D-fructopyranose is a valuable procedure for chemists working in drug development and carbohydrate synthesis. The key to a successful synthesis lies in the careful control of reaction conditions to favor the kinetically controlled product. By following the detailed protocol and monitoring the reaction closely, researchers can obtain this important intermediate in good yield. Further optimization of reaction parameters may lead to even higher yields and purity. The characterization data provided, along with the mechanistic and workflow diagrams, serve as a comprehensive resource for the successful synthesis and identification of 1,2-O-Isopropylidene-β-D-fructopyranose.

References

An In-depth Technical Guide to the Mechanism of 1,2-O-isopropylidene Acetal Formation on Fructose

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selective protection of hydroxyl groups in carbohydrates is a cornerstone of synthetic carbohydrate chemistry, enabling the synthesis of complex molecules with diverse biological activities. Among the various protecting groups, the isopropylidene acetal (B89532), or acetonide, is widely utilized due to its ease of formation and subsequent cleavage under mild acidic conditions. This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative data associated with the formation of 1,2-O-isopropylidene acetal on fructose (B13574). A particular focus is placed on the regioselective synthesis of 1,2-O-isopropylidene-β-D-fructofuranose, a key intermediate in the synthesis of various biologically active compounds. This document details the interplay of kinetic and thermodynamic control that governs the formation of different isopropylidene isomers of fructose and provides insights into achieving high selectivity for the desired 1,2-acetal.

Introduction

Fructose, a naturally abundant ketose, possesses multiple hydroxyl groups with similar reactivity, making its selective chemical modification a significant challenge. The formation of isopropylidene acetals is a common strategy to temporarily block specific hydroxyl groups, thereby directing subsequent reactions to the unprotected positions. The reaction of fructose with acetone (B3395972) or its equivalents, such as 2,2-dimethoxypropane (B42991), under acidic catalysis leads to the formation of various isopropylidene derivatives. The regioselectivity of this reaction is highly dependent on the reaction conditions, which dictates the formation of either the kinetically or thermodynamically favored product. Understanding the underlying mechanism is crucial for controlling the outcome of this important transformation in carbohydrate synthesis.

Mechanism of Acetal Formation

The formation of an isopropylidene acetal from a diol and acetone is an acid-catalyzed process that proceeds through a hemiacetal intermediate. The general mechanism can be broken down into the following key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen atom of acetone, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A hydroxyl group from fructose acts as a nucleophile, attacking the activated carbonyl carbon to form a protonated hemiacetal.

-

Deprotonation: A base (e.g., the solvent or the conjugate base of the acid catalyst) removes a proton to yield a neutral hemiacetal.

-

Protonation of the Hemiacetal Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).

-

Formation of an Oxocarbenium Ion: The departure of a water molecule results in the formation of a resonance-stabilized oxocarbenium ion.

-

Intramolecular Nucleophilic Attack: A second, suitably positioned hydroxyl group on the fructose molecule attacks the oxocarbenium ion in an intramolecular fashion.

-

Deprotonation: Finally, deprotonation of the resulting cyclic oxonium ion yields the neutral isopropylidene acetal.

In the context of fructose, the situation is more complex due to the presence of multiple hydroxyl groups and the existence of fructose in different cyclic forms (furanose and pyranose rings) in solution. The formation of the 1,2-O-isopropylidene acetal specifically involves the hydroxyl groups at the C1 and C2 positions of the fructose molecule, leading to the formation of a five-membered dioxolane ring fused to the furanose or pyranose ring.

Stereoselectivity: Kinetic vs. Thermodynamic Control

The reaction of fructose with acetone can yield different isopropylidene isomers. The product distribution is often governed by the principles of kinetic and thermodynamic control.[1][2][3][4]

-

Kinetic Product: The product that is formed fastest, having the lowest activation energy for its formation. Kinetically controlled reactions are typically run at low temperatures and for shorter reaction times.[1][2]

-

Thermodynamic Product: The most stable product. Thermodynamically controlled reactions are favored at higher temperatures and longer reaction times, allowing for an equilibrium to be established where the most stable product predominates.[1][2]

In the case of fructose acetalization, it has been observed that 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose is the kinetically favored product, while 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose is the thermodynamically more stable isomer.[5] The selective formation of the mono-acetal, 1,2-O-isopropylidene-β-D-fructofuranose , requires careful control of reaction conditions to favor the reaction at the 1 and 2 positions while preventing further reaction or isomerization.[6] The formation of the five-membered dioxolane ring in the 1,2-acetal is generally favored for cis-diols on a five-membered furanose ring.

Experimental Protocols

The synthesis of 1,2-O-isopropylidene acetals of fructose can be achieved using various procedures. Below are representative experimental protocols for the synthesis of both the di- and mono-isopropylidene derivatives.

Synthesis of 1,2:4,5-Di-O-isopropylidene-β-D-fructopyranose (Kinetic Product)

This protocol is adapted from a procedure reported in Organic Syntheses.

Reaction:

D-Fructose + 2,2-Dimethoxypropane (in Acetone) --(HClO₄)--> 1,2:4,5-Di-O-isopropylidene-β-D-fructopyranose

Procedure:

-

To a suspension of D-fructose (e.g., 18.0 g, 100 mmol) in acetone (350 mL) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, add 2,2-dimethoxypropane (7.4 mL, 60 mmol).

-

To the cooled and stirred suspension, add 70% perchloric acid (4.3 mL) in one portion.

-

Stir the resulting suspension at 0°C for 6 hours. The reaction should become a clear solution after 1-2 hours.

-

Neutralize the reaction by adding concentrated ammonium (B1175870) hydroxide (B78521) (4.8 mL).

-

Remove the solvent by rotary evaporation at 25°C to obtain a white solid.

-

Dissolve the solid in dichloromethane (B109758) (200 mL) and wash with two 50 mL portions of saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate by rotary evaporation at 25°C to a volume of about 40 mL.

-

Add boiling hexane (B92381) (100 mL) to the concentrated solution and allow it to cool to room temperature, during which the product will crystallize.

-

Further cool the mixture to -25°C for 4 hours to maximize crystallization.

-

Isolate the product by vacuum filtration and wash with cold (-25°C) hexane to yield fine white needles.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 51-52% |

| Melting Point | 118-119 °C |

Synthesis of 1,2-O-isopropylidene-β-D-fructofuranose

The selective synthesis of the 1,2-mono-acetal is more challenging. A method reported by Chittenden utilizes tin(II) chloride as a catalyst.[6]

Reaction:

D-Fructose + 2,2-Dimethoxypropane --(SnCl₂)--> 1,2-O-isopropylidene-β-D-fructofuranose

Procedure (General):

-

D-fructose is reacted with 2,2-dimethoxypropane in a suitable solvent such as 1,2-dimethoxyethane.

-

Tin(II) chloride is used as the catalyst.

-

The reaction is typically carried out at room temperature with stirring.

-

The progress of the reaction should be monitored by thin-layer chromatography (TLC) to maximize the yield of the desired mono-acetal and minimize the formation of di-acetals.

-

Upon completion, the reaction is quenched, and the product is isolated and purified, typically by column chromatography on silica (B1680970) gel.

Data Presentation

Spectroscopic Data

The characterization of isopropylidene acetals of fructose is typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Table 1: Representative ¹H and ¹³C NMR Data for Isopropylidene Fructose Derivatives (in CDCl₃)

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 1,2:4,5-Di-O-isopropylidene-β-D-fructopyranose | 1.35 (s, 3H), 1.42 (s, 3H), 1.50 (s, 3H), 1.55 (s, 3H), 3.80-4.70 (m, 7H) | 24.5, 26.2, 26.3, 28.1, 60.5, 68.9, 70.8, 71.5, 72.8, 95.1, 109.3, 111.8 |

| 1,2-O-isopropylidene-β-D-fructofuranose (Triacetate) | 1.32 (s, 3H), 1.52 (s, 3H), 2.05 (s, 3H), 2.10 (s, 3H), 2.15 (s, 3H), 4.20-5.50 (m, 7H) | Data not readily available in searched literature. |

Note: The exact chemical shifts can vary depending on the solvent and the specific instrument used. The data for 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose is based on typical values for such compounds and may not be from a single definitive source.[7]

Visualizations

General Mechanism of Acetal Formation

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 3. jackwestin.com [jackwestin.com]

- 4. dalalinstitute.com [dalalinstitute.com]

- 5. researchgate.net [researchgate.net]

- 6. 1,2-O-Isopropylidene-β-D-fructofuranose. A new acetal of D-fructose - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. 1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose | C12H20O6 | CID 10467781 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2-O-Isopropylidene-β-D-fructopyranose: Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-O-Isopropylidene-β-D-fructopyranose is a key derivative of D-fructose, a naturally occurring ketose. The introduction of an isopropylidene group at the 1 and 2 positions of the fructopyranose ring serves as a crucial protecting group strategy in carbohydrate synthesis. This selective protection allows for chemical modifications at other positions of the fructose (B13574) molecule, making it a valuable intermediate in the synthesis of complex carbohydrates and glycoconjugates with potential applications in drug development and other biomedical research. This technical guide provides a comprehensive overview of the physical and chemical properties of 1,2-O-Isopropylidene-β-D-fructopyranose, along with detailed experimental protocols for its synthesis and characterization.

Physical and Chemical Properties

1,2-O-Isopropylidene-β-D-fructopyranose is a white crystalline solid. Its stability and solubility in organic solvents make it a versatile building block in organic synthesis.[1]

Table 1: Physical and Chemical Properties of 1,2-O-Isopropylidene-β-D-fructopyranose

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆O₆ | [1] |

| Molecular Weight | 220.22 g/mol | [1] |

| Melting Point | 94-95 °C | [1] |

| Appearance | Colorless needles | [1] |

| Solubility | Soluble in organic solvents | [1] |

| Optical Rotation | Data not available |

Chemical Behavior

The chemical reactivity of 1,2-O-Isopropylidene-β-D-fructopyranose is dictated by the presence of the isopropylidene acetal (B89532) and the remaining free hydroxyl groups.

-

Hydrolysis: The isopropylidene group is labile under acidic conditions and can be cleaved to regenerate D-fructose.[1]

-

Acetal Formation: The free hydroxyl groups can react with aldehydes or ketones to form further acetals.[1]

-

Oxidation: The hydroxyl groups can be oxidized to the corresponding ketones.[1]

-

Reduction: The ketone group of the parent fructose is protected, but other functionalities that may be introduced can be susceptible to reduction.[1]

Experimental Protocols

Synthesis of 1,2-O-Isopropylidene-β-D-fructopyranose

The synthesis of 1,2-O-Isopropylidene-β-D-fructopyranose is achieved through the kinetically controlled acetalization of D-fructose with acetone (B3395972) in the presence of an acid catalyst.[1] It is crucial to control the reaction conditions to favor the formation of the 1,2-monoacetal over the thermodynamically more stable 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose.[1]

Materials:

-

D-Fructose

-

Anhydrous Acetone

-

Concentrated Sulfuric Acid (or other suitable acid catalyst)

-

Sodium Carbonate (or other suitable base for neutralization)

-

Anhydrous Sodium Sulfate

-

Hexane

Procedure:

-

Suspend D-fructose in anhydrous acetone at 0°C.

-

Add a catalytic amount of concentrated sulfuric acid dropwise while maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C and monitor the progress by thin-layer chromatography (TLC). The reaction should be stopped before significant formation of the diacetal is observed.

-

Upon completion, neutralize the reaction mixture with sodium carbonate.

-

Filter the mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) gradient.

-

The pure product can be recrystallized from a suitable solvent system like hexane-diethyl ether to yield colorless needles.[1]

Characterization Protocols

NMR spectroscopy is a powerful tool for the structural elucidation of 1,2-O-Isopropylidene-β-D-fructopyranose, confirming the presence of the isopropylidene group and the stereochemistry of the fructopyranose ring.

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Filter the solution through a pipette with a cotton plug into a clean NMR tube to a height of about 4-5 cm.

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum. The spectrum is expected to show signals for the methyl protons of the isopropylidene group (typically two singlets), as well as signals for the protons of the fructose backbone.

-

¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. This will show characteristic signals for the quaternary carbon of the isopropylidene group and the two methyl carbons, in addition to the six carbons of the fructose moiety.

-

2D NMR (COSY, HSQC, HMBC): These experiments can be used to assign all proton and carbon signals unequivocally and to confirm the connectivity within the molecule.

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis.

Sample Preparation for Electrospray Ionization (ESI-MS):

-

Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a solvent mixture compatible with ESI-MS.

-

The addition of a small amount of an alkali metal salt (e.g., sodium acetate) can enhance the formation of adduct ions ([M+Na]⁺), which often provide clearer mass spectra for carbohydrates.

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode. The expected molecular ion peak would correspond to the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.

-

Tandem mass spectrometry (MS/MS) can be performed on the molecular ion to induce fragmentation. The fragmentation pattern of isopropylidene acetals of sugars often involves the loss of acetone and subsequent cleavages of the sugar ring, providing valuable structural information.

References

1,2-O-Isopropylidene-beta-D-fructopyranose structural characterization

An In-depth Technical Guide to the Structural Characterization of 1,2-O-Isopropylidene-β-D-fructopyranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of 1,2-O-Isopropylidene-β-D-fructopyranose, a key selectively protected carbohydrate intermediate. While this compound is significant in synthetic carbohydrate chemistry, its isolation and detailed characterization present challenges due to its nature as a kinetically favored product.[1] This guide outlines the general methodologies for its synthesis and purification and delves into the primary analytical techniques for its structural elucidation. Given the scarcity of specific published data for this exact isomer, representative data from closely related and well-characterized analogs are presented to provide a valuable comparative framework.

Synthesis and Purification

The synthesis of 1,2-O-Isopropylidene-β-D-fructopyranose is typically achieved through the reaction of D-fructose with an isopropylidene protecting group source, such as 2,2-dimethoxypropane (B42991) or acetone, under acidic catalysis.[1] The reaction conditions are carefully controlled to favor the formation of the kinetic 1,2-O-isopropylidene product over the thermodynamically more stable 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose.

Purification of the target compound from the reaction mixture is commonly performed by crystallization. The crude product is often recrystallized from solvent systems like hexane-diethyl ether or dichloromethane-hexane to yield colorless needles.[1]

Structural Characterization Techniques

The structural confirmation of 1,2-O-Isopropylidene-β-D-fructopyranose relies on a combination of spectroscopic and crystallographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules. For 1,2-O-Isopropylidene-β-D-fructopyranose, ¹H and ¹³C NMR are essential for confirming the presence of the isopropylidene group and determining its regiochemistry on the fructopyranose ring. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed for the complete assignment of all proton and carbon signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can offer insights into the structure of the molecule, although detailed fragmentation studies for this specific isomer are not widely published.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the conformation of the molecule in the solid state. Obtaining suitable single crystals is a prerequisite for this technique.

Quantitative Data

Due to the limited availability of specific quantitative data for 1,2-O-Isopropylidene-β-D-fructopyranose in the literature, the following tables present data for closely related and well-characterized analogs to serve as a reference.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Protected Fructopyranose Derivative.

Data presented are representative and may vary based on solvent and experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Fructopyranose Ring | ||

| H-1a, H-1b | ~3.5 - 4.0 | ~64 |

| H-3 | ~4.0 - 4.5 | ~75 |

| H-4 | ~3.8 - 4.3 | ~70 |

| H-5 | ~3.7 - 4.2 | ~81 |

| H-6a, H-6b | ~3.6 - 3.9 | ~63 |

| Isopropylidene Group | ||

| CH₃ | ~1.3 - 1.5 | ~25 - 27 |

| C(CH₃)₂ | - | ~110 - 112 |

Table 2: Crystallographic Data for 3-O-Benzoyl-1,2-O-isopropylidene-β-d-fructopyranose (A Closely Related Derivative).

| Parameter | Value |

| Chemical Formula | C₁₆H₂₀O₇ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.0932 (2) |

| b (Å) | 12.0624 (5) |

| c (Å) | 21.9681 (9) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1615.11 (11) |

| Z | 4 |

Experimental Protocols

The following are generalized experimental protocols for the structural characterization of protected carbohydrates like 1,2-O-Isopropylidene-β-D-fructopyranose.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C{¹H}, DEPT, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: Assign the proton and carbon signals starting from characteristic signals (e.g., anomeric protons, isopropylidene methyl groups) and using the correlations observed in the 2D spectra to elucidate the complete structure.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Data Acquisition: Acquire the full scan mass spectrum to determine the molecular weight. For structural information, perform tandem MS (MS/MS) experiments by selecting the molecular ion and inducing fragmentation.

-

Data Analysis: Analyze the mass-to-charge ratios of the parent and fragment ions to confirm the elemental composition and propose fragmentation pathways that are consistent with the expected structure.

Single-Crystal X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a solvent from a saturated solution or by vapor diffusion.

-

Crystal Mounting: Mount a suitable single crystal on a goniometer head.

-

Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.

-

Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structure.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of 1,2-O-Isopropylidene-β-D-fructopyranose.

Caption: Synthetic workflow for 1,2-O-Isopropylidene-β-D-fructopyranose.

Caption: Experimental workflow for structural characterization.

References

Spectroscopic and Synthetic Profile of 1,2-O-Isopropylidene-β-D-fructopyranose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 1,2-O-Isopropylidene-β-D-fructopyranose. Due to the limited availability of complete, experimentally-derived spectroscopic datasets for this specific mono-isopropylidene derivative in public databases, this guide presents a combination of known synthetic protocols adapted for its formation and theoretically expected spectroscopic data based on the analysis of related compounds.

Data Presentation

The following tables summarize the expected quantitative spectroscopic data for 1,2-O-Isopropylidene-β-D-fructopyranose. These values are estimations derived from known data of similar protected fructose (B13574) derivatives and general principles of spectroscopic analysis.

Table 1: Expected ¹H NMR Spectroscopic Data

| Proton | Expected Chemical Shift (ppm, CDCl₃) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| H-3 | 4.0 - 4.2 | d | J₃,₄ ≈ 8-10 |

| H-4 | 3.8 - 4.0 | dd | J₄,₃ ≈ 8-10, J₄,₅ ≈ 2-4 |

| H-5 | 3.9 - 4.1 | m | - |

| H-6a | 3.6 - 3.8 | dd | J₆a,₆b ≈ 12, J₆a,₅ ≈ 5-7 |

| H-6b | 3.5 - 3.7 | dd | J₆b,₆a ≈ 12, J₆b,₅ ≈ 2-4 |

| -OH | Variable | br s | - |

| CH₃ (isopropylidene) | 1.3 - 1.5 | s | - |

| CH₃ (isopropylidene) | 1.2 - 1.4 | s | - |

Table 2: Expected ¹³C NMR Spectroscopic Data

| Carbon | Expected Chemical Shift (ppm, CDCl₃) |

| C-1 | 64 - 66 |

| C-2 | 108 - 110 |

| C-3 | 75 - 78 |

| C-4 | 70 - 73 |

| C-5 | 80 - 83 |

| C-6 | 62 - 64 |

| C (quaternary, isopropylidene) | 99 - 102 |

| CH₃ (isopropylidene) | 25 - 28 |

| CH₃ (isopropylidene) | 24 - 27 |

Table 3: Expected Infrared (IR) Spectroscopic Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (alcohol) | 3600 - 3200 | Strong, broad |

| C-H (alkane) | 2990 - 2850 | Medium-Strong |

| C-O (ether/acetal) | 1200 - 1000 | Strong |

| C-C (gem-dimethyl) | 1385 - 1370 | Medium |

Table 4: Expected Mass Spectrometry Data

| Ion | Expected m/z | Notes |

| [M+H]⁺ | 221.1025 | Calculated for C₉H₁₇O₆ |

| [M+Na]⁺ | 243.0844 | Calculated for C₉H₁₆NaO₆ |

| [M-CH₃]⁺ | 205.0712 | Loss of a methyl group from the isopropylidene moiety |

Experimental Protocols

The synthesis of 1,2-O-Isopropylidene-β-D-fructopyranose is achieved under kinetic control. The following protocol is adapted from established procedures for the synthesis of di-isopropylidene fructose derivatives, with modifications to favor the formation of the mono-protected product.

Synthesis of 1,2-O-Isopropylidene-β-D-fructopyranose (Kinetic Control)

Materials:

-

D-Fructose

-

Acetone (B3395972) (anhydrous)

-

Concentrated Sulfuric Acid or p-Toluenesulfonic acid

-

Sodium Bicarbonate solution (saturated)

-

Ethyl acetate (B1210297)

-

Anhydrous Sodium Sulfate

Procedure:

-

Suspend D-fructose in a mixture of anhydrous acetone and 2,2-dimethoxypropane at 0 °C.

-

Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the suspension with vigorous stirring.

-

Monitor the reaction progress closely by Thin Layer Chromatography (TLC). The reaction should be stopped as soon as the starting material is consumed and before significant formation of the di-isopropylidene derivative is observed (typically within 1-2 hours).

-

Quench the reaction by adding saturated sodium bicarbonate solution until the mixture is neutral.

-

Remove the acetone and 2,2-dimethoxypropane under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting syrup by flash column chromatography on silica (B1680970) gel using a gradient of hexane and ethyl acetate to isolate the desired 1,2-O-Isopropylidene-β-D-fructopyranose.

Mandatory Visualization

Caption: Molecular structure of 1,2-O-Isopropylidene-β-D-fructopyranose.

Caption: Experimental workflow for the synthesis and characterization.

Stability and Storage of 1,2-O-Isopropylidene-β-D-fructopyranose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1,2-O-Isopropylidene-β-D-fructopyranose. This information is critical for ensuring the integrity of the compound in research and development settings, particularly in the synthesis of complex carbohydrates and drug discovery.

Core Stability Characteristics

1,2-O-Isopropylidene-β-D-fructopyranose is the kinetically favored product of the acetalization reaction between fructose (B13574) and acetone. Its stability is a key consideration due to its propensity for isomerization and hydrolysis.

Key Stability Concerns:

-

Isomerization: Under acidic conditions or at elevated temperatures, 1,2-O-Isopropylidene-β-D-fructopyranose can isomerize to the thermodynamically more stable 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose.

-

Hydrolysis: The isopropylidene group is susceptible to acid-catalyzed hydrolysis, which will yield fructose and acetone. This degradation pathway is a significant concern in acidic formulations or during purification processes.

Recommended Storage Conditions

To maintain the purity and integrity of 1,2-O-Isopropylidene-β-D-fructopyranose, specific storage conditions are recommended. These conditions aim to minimize degradation through isomerization and hydrolysis.

| Form | Storage Temperature | Recommended Duration |

| Powder | -20°C | 3 years[1] |

| In Solvent | -80°C | 1 year[1] |

It is crucial to store the compound in a tightly sealed container to protect it from moisture.

Logical Flow for Stability Assessment

A systematic approach is necessary to evaluate the stability of 1,2-O-Isopropylidene-β-D-fructopyranose. The following diagram illustrates a logical workflow for conducting forced degradation studies, which are essential for identifying potential degradation products and establishing a stability-indicating analytical method.

Caption: Logical workflow for conducting forced degradation studies.

Potential Degradation Pathways

Based on the chemical structure of 1,2-O-Isopropylidene-β-D-fructopyranose, two primary degradation pathways can be anticipated under stress conditions.

Caption: Anticipated degradation pathways.

Experimental Protocol: Representative Forced Degradation Study

Objective: To investigate the stability of 1,2-O-Isopropylidene-β-D-fructopyranose under various stress conditions and to identify the resulting degradation products.

Materials:

-

1,2-O-Isopropylidene-β-D-fructopyranose

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (B78521) (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

Methanol (B129727), HPLC grade

-

Water, HPLC grade

-

Acetonitrile (B52724), HPLC grade

-

Reference standards for fructose and 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Refractive Index (RI) detector

-

C18 reverse-phase HPLC column (or a suitable column for carbohydrate analysis)

-

pH meter

-

Photostability chamber

-

Oven

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of 1,2-O-Isopropylidene-β-D-fructopyranose in methanol or a suitable solvent at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. Neutralize with 0.1 M NaOH before analysis.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Place a solid sample of the compound in an oven at 60°C for 48 hours. Dissolve in the mobile phase before analysis.

-

Photolytic Degradation: Expose a solid sample of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. Dissolve in the mobile phase before analysis.

-

-

Sample Analysis:

-

Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method.

-

A common starting point for an HPLC method for related compounds involves a C18 column with a mobile phase of acetonitrile and water in a gradient or isocratic elution.

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

-

Peak Identification:

-

Compare the retention times of the degradation products with those of the reference standards (fructose and 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose).

-

For unknown degradation products, employ techniques such as LC-MS and NMR for structural elucidation.

-

Summary of Stability-Indicating Methods

A stability-indicating analytical method is crucial for accurately assessing the stability of 1,2-O-Isopropylidene-β-D-fructopyranose. High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for this purpose.[7]

| Analytical Technique | Typical Conditions | Purpose |

| HPLC with UV/RI Detection | Column: C18 or Amino-basedMobile Phase: Acetonitrile/Water gradientDetection: UV (if chromophore present) or RI | Separation and quantification of the parent compound and its degradation products. |

| LC-MS | Coupled with HPLC | Identification of unknown degradation products by providing molecular weight information. |

| NMR Spectroscopy | ¹H and ¹³C NMR | Structural elucidation of isolated degradation products. |

This technical guide provides a foundational understanding of the stability and storage considerations for 1,2-O-Isopropylidene-β-D-fructopyranose. For critical applications, it is imperative to conduct in-house stability studies under conditions relevant to the intended use and to develop and validate a specific stability-indicating analytical method.

References

- 1. 1,2-O-Isopropylidene-β-D-fructopyranose | TargetMol [targetmol.com]

- 2. biopharminternational.com [biopharminternational.com]

- 3. biopharmaspec.com [biopharmaspec.com]

- 4. Forced Degradation Studies | Leukocare [relaunch2020.leukocare.com]

- 5. acdlabs.com [acdlabs.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

Unveiling 1,2-O-Isopropylidene-β-D-fructopyranose: A Technical Guide

A comprehensive overview of the synthesis, properties, and potential biological relevance of 1,2-O-Isopropylidene-β-D-fructopyranose, a selectively protected fructose (B13574) derivative of significant interest in carbohydrate chemistry and drug development.

Introduction: A Tale of Synthesis, Not Nature

1,2-O-Isopropylidene-β-D-fructopyranose is a derivative of D-fructose in which the hydroxyl groups at the 1st and 2nd positions are protected by an isopropylidene group. While some commercial suppliers have listed this compound as a natural product isolated from Uncaria sessilifructus, a thorough review of scientific literature does not currently support this claim. Instead, the available body of evidence overwhelmingly points to 1,2-O-Isopropylidene-β-D-fructopyranose as a synthetic compound. Its formation is a classic example of kinetic versus thermodynamic control in the acetalation of fructose. This technical guide will delve into the synthetic methodology, physicochemical characteristics, and the known biological interactions of this important carbohydrate building block.

Physicochemical Properties

A summary of the key physicochemical properties of 1,2-O-Isopropylidene-β-D-fructopyranose is presented in the table below. These properties are essential for its application in organic synthesis and for understanding its behavior in biological systems.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆O₆ | [1] |

| Molecular Weight | 220.22 g/mol | [1] |

| Appearance | Colorless needles | [2] |

| Melting Point | 94-95 °C | [2] |

| Solubility | Soluble in organic solvents | [1] |

| CAS Number | 66900-93-4 |

Synthesis and Mechanism

The synthesis of 1,2-O-Isopropylidene-β-D-fructopyranose is a well-established procedure in carbohydrate chemistry, notable for being a kinetically controlled process. The reaction of D-fructose with an acetonating agent, such as acetone (B3395972) or 2,2-dimethoxypropane, under acidic catalysis can lead to different regioisomers. The formation of the 1,2-isomer is favored under kinetic control (lower temperature, shorter reaction time), while the thermodynamically more stable 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose is the major product under thermodynamic control (higher temperature, longer reaction time).[1][3]

Experimental Protocol: Selective Synthesis of 1,2-O-Isopropylidene-β-D-fructopyranose

The following protocol is a representative method for the selective synthesis of the 1,2-isomer.

Materials:

-

D-fructose

-

Anhydrous acetone

-

2,2-dimethoxypropane

-

Concentrated sulfuric acid (or other acid catalyst)

-

Sodium bicarbonate solution

-

Dichloromethane

-

Hexane

-

Anhydrous sodium sulfate

Procedure:

-

Suspend D-fructose in a mixture of anhydrous acetone and 2,2-dimethoxypropane.

-

Cool the mixture to 0°C in an ice bath.

-

Add a catalytic amount of concentrated sulfuric acid dropwise while maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for a controlled period (e.g., 30 minutes to 2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quench the reaction by adding a saturated solution of sodium bicarbonate until the mixture is neutralized.

-

Remove the acetone by rotary evaporation.

-

Extract the aqueous residue with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., dichloromethane-hexane) to yield pure 1,2-O-Isopropylidene-β-D-fructopyranose.[2]

Reaction Control Diagram

The selective formation of the 1,2-isopropylidene derivative is governed by the principles of kinetic and thermodynamic control. The following diagram illustrates the reaction pathways.

Caption: Reaction pathways for the formation of isopropylidene derivatives of D-fructose.

Biological Activity and Applications

While 1,2-O-Isopropylidene-β-D-fructopyranose itself is primarily a synthetic intermediate, its structural motifs and those of related fructose derivatives have been explored for their biological activities. The primary area of interest is their potential as glycosidase inhibitors.

Glycosidase Inhibition

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Their inhibition is a therapeutic strategy for various diseases, including diabetes, viral infections, and cancer.[4] Fructose derivatives and other sugar mimics can act as competitive inhibitors by binding to the active site of these enzymes.[5] While specific inhibitory constants for 1,2-O-Isopropylidene-β-D-fructopyranose are not extensively documented in readily available literature, the broader class of modified sugars is known to interact with these enzymes. For instance, L-fructose has been shown to inhibit glucosidase I, an important enzyme in the processing of N-linked glycoproteins.[2]

Potential Mechanism of Action as a Glycosidase Inhibitor

The potential inhibitory action of a modified fructose molecule like 1,2-O-Isopropylidene-β-D-fructopyranose on a glycosidase can be conceptualized as a competitive binding process. The inhibitor, due to its structural similarity to the natural substrate, can occupy the enzyme's active site, thereby preventing the binding and processing of the actual substrate.

Caption: Competitive inhibition of a glycosidase by 1,2-O-Isopropylidene-β-D-fructopyranose.

Conclusion

1,2-O-Isopropylidene-β-D-fructopyranose is a valuable synthetic intermediate in carbohydrate chemistry, with its selective formation highlighting fundamental principles of reaction control. While claims of its natural occurrence are not substantiated by current scientific literature, its utility as a building block for more complex molecules is well-established. Further research into the specific interactions of this and related compounds with biological targets, such as glycosidases, may open new avenues for the development of novel therapeutics. This guide provides a foundational understanding of its synthesis, properties, and potential biological relevance for researchers in the fields of chemistry and drug discovery.

References

- 1. Buy 1,2-O-Isopropylidene-beta-D-fructopyranose [smolecule.com]

- 2. Inhibition of glycoprotein processing by L-fructose and L-xylulose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Inhibitors against glycosidases as medicines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glycosidase inhibition: assessing mimicry of the transition state - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Kinetically and Thermodynamically Controlled Synthesis of Fructopyranose Acetonides

For Researchers, Scientists, and Drug Development Professionals

The selective protection of hydroxyl groups in carbohydrates is a cornerstone of synthetic carbohydrate chemistry, enabling the synthesis of complex molecules with diverse biological activities. The formation of acetonides from D-fructose is a classic example of a reaction that can be directed to yield different constitutional isomers depending on the reaction conditions. This guide provides a detailed exploration of the kinetic and thermodynamic control in the synthesis of fructopyranose diacetonides, offering experimental protocols, comparative data, and mechanistic insights to aid in the strategic synthesis of the desired isomer.

Introduction: The Principle of Kinetic vs. Thermodynamic Control

In chemical reactions where multiple products can be formed, the product distribution can often be influenced by the reaction conditions, a concept categorized as kinetic versus thermodynamic control.

-

Kinetic Control: At lower temperatures and shorter reaction times, the product that is formed fastest (i.e., has the lowest activation energy) will be the major product. This product is known as the kinetic product.

-

Thermodynamic Control: At higher temperatures and longer reaction times, the system can reach equilibrium. Under these conditions, the most stable product (i.e., the one with the lowest Gibbs free energy) will be the major product, known as the thermodynamic product.

In the acid-catalyzed reaction of D-fructose with acetone (B3395972) or an acetone equivalent, two primary diacetonide products are formed: the kinetically favored 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose and the thermodynamically more stable 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose .[1] The ability to selectively synthesize one over the other is crucial for their application as versatile chiral building blocks in organic synthesis.

The Isomers: Structures and Stabilities

The two key isomers of fructopyranose diacetonide possess distinct structural features that influence their stability and reactivity.

-

1,2:4,5-di-O-isopropylidene-β-D-fructopyranose (Kinetic Product): This isomer is formed more rapidly due to the lower activation energy for the formation of the 1,2- and 4,5-acetonide rings.

-

2,3:4,5-di-O-isopropylidene-β-D-fructopyranose (Thermodynamic Product): This isomer is the more stable of the two. The isomerization from the kinetic to the thermodynamic product is an equilibrium process that is favored under conditions that allow for this equilibrium to be established.[2]

Data Presentation: Influence of Reaction Conditions on Product Distribution

The selective formation of either the kinetic or thermodynamic product is highly dependent on the reaction parameters. The following table summarizes the expected outcomes based on variations in key reaction conditions.

| Condition | Kinetic Control Favored | Thermodynamic Control Favored | Predominant Product |

| Temperature | Low (e.g., 0 °C) | Higher (e.g., Room Temperature or above) | 1,2:4,5-isomer |

| Reaction Time | Short (e.g., < 6 hours) | Long (e.g., > 12 hours or until equilibrium) | 2,3:4,5-isomer |

| Acid Catalyst | Strong acids (e.g., HClO₄, H₂SO₄) can be used for both, but concentration and time are critical. | Higher concentrations of acid or longer exposure can drive isomerization. | Depends on other factors |

Note: Specific quantitative ratios are highly dependent on the precise experimental setup, including the specific acid catalyst, its concentration, the acetone equivalent used, and the work-up procedure.

Experimental Protocols

Synthesis of the Kinetic Product: 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose

This protocol is adapted from a reliable procedure in Organic Syntheses.[2]

Materials:

-

D-Fructose (18.0 g, 100 mmol)

-

Acetone (350 mL)

-

2,2-Dimethoxypropane (B42991) (7.4 mL, 60 mmol)

-

70% Perchloric acid (4.3 mL)

-

Concentrated Ammonium (B1175870) hydroxide (B78521)

-

Saturated Sodium Chloride solution

-

Sodium Sulfate (B86663)

Procedure:

-

A suspension of D-fructose in acetone and 2,2-dimethoxypropane is prepared in a round-bottomed flask equipped with a magnetic stirrer.

-

The flask is cooled to 0 °C in an ice bath.

-

70% Perchloric acid is added in one portion, and the mixture is stirred at 0 °C for 6 hours. It is crucial to maintain the low temperature and control the reaction time to minimize the formation of the thermodynamic product.[2]

-

The reaction is quenched by the addition of concentrated ammonium hydroxide to neutralize the acid.

-

The solvent is removed under reduced pressure.

-

The resulting solid is dissolved in dichloromethane and washed with saturated sodium chloride solution.

-

The organic layer is dried over sodium sulfate, filtered, and concentrated.

-

The product is crystallized from a mixture of dichloromethane and hexane to yield 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose as fine white needles.

Synthesis of the Thermodynamic Product: 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose

The synthesis of the thermodynamic product involves the isomerization of the kinetically formed product. This can be achieved by modifying the conditions of the kinetic protocol to favor equilibrium.

Materials:

-

D-Fructose

-

Acetone

-

A strong acid catalyst (e.g., sulfuric acid or perchloric acid)

Procedure:

-

A suspension of D-fructose in a large excess of acetone is treated with a catalytic amount of a strong acid.

-

The reaction mixture is stirred at room temperature for an extended period (e.g., 24-48 hours) to allow for the complete isomerization of the initially formed kinetic product to the more stable thermodynamic isomer.

-

The progress of the isomerization can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide).

-

The solvent is removed under reduced pressure, and the product is purified by crystallization or chromatography.

Mandatory Visualizations

Signaling Pathway of Fructopyranose Acetonide Formation

References

- 1. Synthesis and X-ray structures of sulfate esters of fructose and its isopropylidene derivatives. Part 1: 2,3:4,5-di-O-isopropylidene-beta-D-fructopyranose 1-sulfate and 4,5-O-isopropylidene-beta-D-fructopyranose 1-sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

An In-depth Guide to the Stereochemistry of 1,2-O-Isopropylidene-β-D-fructopyranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-O-Isopropylidene-β-D-fructopyranose is a key derivative of D-fructose, a naturally occurring ketose. The introduction of the isopropylidene group as a protective acetal (B89532) at the 1 and 2 positions of the fructopyranose ring renders the molecule more stable and soluble in organic solvents, making it a versatile building block in synthetic carbohydrate chemistry.[1] Its stereochemistry, particularly the β-anomeric configuration, is crucial for its reactivity and its utility as a chiral precursor in the synthesis of complex carbohydrates and various bioactive molecules. This technical guide provides a comprehensive overview of the stereochemical aspects of 1,2-O-Isopropylidene-β-D-fructopyranose, including its synthesis, structural characterization, and relevant experimental protocols.

Stereochemical Configuration

The defining stereochemical feature of 1,2-O-Isopropylidene-β-D-fructopyranose is the orientation of the substituents around the anomeric carbon (C-2) and the conformation of the pyranose ring. The designation 'β' indicates that the C1-hydroxymethyl group is cis to the C3-hydroxyl group. The fusion of the five-membered 1,3-dioxolane (B20135) ring (from the isopropylidene group) to the six-membered pyranose ring significantly influences the overall conformation of the molecule.

Synthesis and Mechanistic Pathway

The synthesis of 1,2-O-Isopropylidene-β-D-fructopyranose is a classic example of a kinetically controlled reaction. The formation of the 1,2-acetal is favored under non-equilibrium conditions, while the thermodynamically more stable 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose is the major product under thermodynamic control.[3]

The reaction proceeds via the acid-catalyzed reaction of D-fructose with acetone (B3395972) or a related acetone equivalent like 2,2-dimethoxypropane. The generally accepted mechanism involves the formation of a cyclic five-membered ring intermediate, which then rearranges to the more stable six-membered pyranose ring with the isopropylidene group bridging the 1 and 2 positions.

The following diagram illustrates the synthetic pathway leading to 1,2-O-Isopropylidene-β-D-fructopyranose and its subsequent conversion to other derivatives as described in the literature.[2]

Caption: Synthetic pathway to 1,2-O-Isopropylidene-β-D-fructopyranose and its anhydro derivatives.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the stereochemical analysis of 1,2-O-Isopropylidene-β-D-fructopyranose and its derivatives. The chemical shifts and coupling constants of the protons and carbons in the molecule provide detailed information about the connectivity and spatial arrangement of the atoms.

While a complete, assigned NMR spectrum for the parent 1,2-O-Isopropylidene-β-D-fructopyranose is not explicitly detailed in the readily available literature, the work by Ataie et al. provides spectroscopic data for key derivatives, which can be used for comparative analysis.[2]

Table 1: ¹H NMR Spectroscopic Data for Derivatives of 1,2-O-Isopropylidene-β-D-fructopyranose in CDCl₃ [2]

| Compound | H-3 | H-4 | H-5 | H-6a | H-6b | Other Signals |

| 4,5-Anhydro-1,2-O-isopropylidene-β-D-fructopyranose | 3.93 (d, J 8.1) | 3.41 (dd, J 8.1, 1.5) | 3.15 (d, J 1.5) | 4.14 (d, J 13.9) | 3.91 (d, J 13.9) | 1.52, 1.42 (2s, CMe₂) |

| 3,4-Anhydro-1,2-O-isopropylidene-β-D-tagatopyranose | 3.51 (d, J 3.2) | 3.39 (dd, J 3.2, 1.5) | 4.31 (m) | 3.84 (dd, J 12.9, 2.5) | 3.73 (dd, J 12.9, 4.9) | 1.50, 1.40 (2s, CMe₂) |

Table 2: ¹³C NMR Spectroscopic Data for Derivatives of 1,2-O-Isopropylidene-β-D-fructopyranose in CDCl₃ [2]

| Compound | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | CMe₂ | CMe₂ |

| 4,5-Anhydro-1,2-O-isopropylidene-β-D-fructopyranose | 64.9 | 109.8 | 70.8 | 54.1 | 52.9 | 65.1 | 112.1 | 26.3, 26.1 |

| 3,4-Anhydro-1,2-O-isopropylidene-β-D-tagatopyranose | 65.5 | 109.5 | 55.4 | 53.9 | 69.8 | 61.5 | 112.0 | 26.4, 26.2 |

Experimental Protocols

Detailed experimental protocols are essential for the reproducible synthesis and analysis of 1,2-O-Isopropylidene-β-D-fructopyranose and its derivatives. The following protocols are based on established literature procedures.

Synthesis of 3,5-di-O-acetyl-1,2-O-isopropylidene-4-O-toluene-p-sulfonyl-β-D-fructopyranose[2]

This compound serves as a key intermediate for further transformations. The synthesis begins with the protection of the hydroxyl groups of 1,2-O-isopropylidene-β-D-fructopyranose.

Materials:

-

1,2-O-Isopropylidene-β-D-fructopyranose

-

Acetic anhydride (B1165640)

-

Toluene-p-sulfonyl chloride (TsCl)

-

Dichloromethane (CH₂Cl₂)

-

Standard workup reagents (e.g., HCl, NaHCO₃ solution, MgSO₄)

Procedure:

-

Acetylation: To a solution of 1,2-O-Isopropylidene-β-D-fructopyranose in pyridine, add acetic anhydride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until complete (monitored by TLC).

-

Workup: Quench the reaction with ice-water and extract the product with dichloromethane. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the di-O-acetylated product.

-

Tosylation: Dissolve the di-O-acetylated product in pyridine and cool to 0 °C. Add toluene-p-sulfonyl chloride portion-wise and stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Final Workup: Perform a similar workup as in the acetylation step to isolate the crude product. Purify the product by column chromatography on silica (B1680970) gel.

Synthesis of 4,5-Anhydro-1,2-O-isopropylidene-β-D-fructopyranose and 3,4-Anhydro-1,2-O-isopropylidene-β-D-tagatopyranose[2]

Materials:

-

3,5-di-O-acetyl-1,2-O-isopropylidene-4-O-toluene-p-sulfonyl-β-D-fructopyranose

-

Sodium methoxide (B1231860) (NaOMe)

-

Methanol (B129727) (MeOH)

-

Standard workup and purification reagents

Procedure:

-

Epoxidation: Dissolve the starting tosylated compound in dry methanol. Add a solution of sodium methoxide in methanol and stir the mixture at room temperature. Monitor the reaction by TLC.

-

Workup and Separation: Once the reaction is complete, neutralize the mixture with an acidic resin or by adding a slight excess of acetic acid. Concentrate the mixture under reduced pressure. The resulting residue contains a mixture of the two anhydro-sugars. Separate the isomers by column chromatography on silica gel.

The following diagram outlines the workflow for the synthesis and characterization of the anhydro derivatives.

Caption: Experimental workflow for the synthesis and analysis of anhydro-fructopyranose derivatives.

Conclusion

The stereochemistry of 1,2-O-Isopropylidene-β-D-fructopyranose is a critical aspect that dictates its utility in organic synthesis. Its formation under kinetic control highlights the subtleties of carbohydrate chemistry. While detailed structural and spectroscopic data for the parent compound is not widely published, analysis of its derivatives provides valuable insights into its conformation and reactivity. The experimental protocols provided herein, derived from established literature, offer a foundation for the synthesis and further investigation of this important chiral building block. Further research, including the crystallographic analysis of the parent compound, would be beneficial for a more complete understanding of its solid-state structure.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,2-O-Isopropylidene-β-D-fructopyranose

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-O-Isopropylidene-β-D-fructopyranose is a key intermediate in carbohydrate chemistry, serving as a versatile building block for the synthesis of various biologically active molecules and fructose (B13574) derivatives. The selective protection of the 1- and 2-hydroxyl groups of D-fructose as an acetal (B89532) allows for regioselective modifications at other positions of the sugar ring. The synthesis of this compound is a classic example of kinetic versus thermodynamic control in organic chemistry. The desired 1,2-O-isopropylidene acetal is the kinetically favored product, while the 2,3:4,5-di-O-isopropylidene derivative is the thermodynamically more stable product.[1] Therefore, careful control of reaction conditions is paramount to achieve a high yield of the desired mono-acetal. This document provides a detailed protocol for the synthesis of 1,2-O-Isopropylidene-β-D-fructopyranose, along with relevant data and visualizations.

Reaction Principle

The synthesis involves the acid-catalyzed reaction of D-fructose with an acetone (B3395972) equivalent, typically 2,2-dimethoxypropane (B42991), in an inert solvent. The use of a mild Lewis acid catalyst, such as iodine, can favor the formation of the kinetic product. The reaction proceeds via the formation of a cyclic acetal between the anomeric hydroxyl group at C2 and the primary hydroxyl group at C1 of the β-D-fructopyranose form.

Experimental Protocols

Materials:

-

D-Fructose

-

Acetone (anhydrous)

-

2,2-Dimethoxypropane

-

Iodine (I₂)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate (B1220275) solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Chromatography column

-

Silica (B1680970) gel for column chromatography

-

Thin-layer chromatography (TLC) plates

Procedure:

-

Reaction Setup: To a stirred solution of D-fructose (e.g., 10.0 g, 55.5 mmol) in anhydrous N,N-dimethylformamide (DMF, 100 mL) in a round-bottom flask, add 2,2-dimethoxypropane (e.g., 13.7 mL, 111 mmol, 2.0 equiv).

-

Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Add iodine (e.g., 1.41 g, 5.55 mmol, 0.1 equiv) to the solution.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and monitor the progress by thin-layer chromatography (TLC) (e.g., using a mobile phase of ethyl acetate (B1210297)/hexane, 1:1). The reaction should be stopped when the starting material is consumed and before significant formation of the di-isopropylidene byproduct is observed. This typically occurs within 1-2 hours.

-

Quenching: Quench the reaction by adding saturated aqueous sodium thiosulfate solution dropwise until the brown color of iodine disappears.

-

Work-up: Transfer the mixture to a separatory funnel and dilute with diethyl ether (200 mL). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as a syrup.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate) to isolate the desired 1,2-O-Isopropylidene-β-D-fructopyranose.

-

Crystallization: The purified product can be further purified by crystallization from a mixture of diethyl ether and hexane to yield colorless needles.[1]

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of 1,2-O-Isopropylidene-β-D-fructopyranose

| Parameter | Value | Reference/Notes |

| Reactants | ||

| D-Fructose | 1.0 eq | Starting material |

| 2,2-Dimethoxypropane | 2.0 eq | Acetalizing agent |

| Iodine | 0.1 eq | Catalyst |

| Reaction Conditions | ||

| Solvent | Anhydrous DMF | |

| Temperature | 0 °C | To favor the kinetic product |

| Reaction Time | 1-2 hours | Monitored by TLC |

| Product | ||

| Yield | 60-70% (estimated) | Yields can vary depending on reaction scale and purification efficiency. |

| Physical Appearance | Colorless needles | After crystallization.[1] |

| Melting Point | 94-95 °C | [1] |

| Molecular Formula | C₉H₁₆O₆ | [1] |

| Molecular Weight | 220.22 g/mol | [1] |

| ¹H NMR (CDCl₃, est.) | δ 1.40 (s, 3H), 1.50 (s, 3H), 3.6-4.2 (m) | Estimated chemical shifts based on similar structures. Actual values should be determined experimentally. |

| ¹³C NMR (CDCl₃, est.) | δ 25.5, 26.5, 60-80 (multiple peaks), 104, 112 | Estimated chemical shifts based on similar structures. Actual values should be determined experimentally. |

Note: The provided yield and NMR data are estimates based on typical outcomes for similar reactions and should be confirmed by experimental analysis.

Visualizations

Caption: Synthesis workflow diagram.

Caption: Chemical reaction scheme.

References

Application Notes and Protocols: The Use of 1,2-O-Isopropylidene-beta-D-fructopyranose in Carbohydrate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-O-Isopropylidene-beta-D-fructopyranose is a versatile partially protected carbohydrate derivative that serves as a key building block in the synthesis of complex carbohydrates and other bioactive molecules. The strategic placement of the isopropylidene group on the 1 and 2 positions of the fructopyranose ring selectively blocks two hydroxyl groups, leaving the hydroxyl groups at the 3, 4, and 5 positions available for further chemical modification. This regioselective protection is crucial for controlling the outcome of subsequent reactions and is a fundamental strategy in modern carbohydrate chemistry.

These application notes provide an overview of the synthesis, properties, and applications of this compound, along with detailed protocols for its preparation and use in synthetic carbohydrate chemistry.

Physicochemical Properties and Spectroscopic Data

The physical and spectroscopic data for this compound and its common precursor, 2,3:4,5-Di-O-isopropylidene-beta-D-fructopyranose, are summarized below. This data is essential for reaction monitoring and product characterization.

Table 1: Physicochemical Properties

| Property | This compound | 2,3:4,5-Di-O-isopropylidene-beta-D-fructopyranose |

| Molecular Formula | C₉H₁₆O₆ | C₁₂H₂₀O₆ |

| Molecular Weight | 220.22 g/mol [1] | 260.28 g/mol [2] |

| Appearance | White crystalline solid | White to off-white powder |

| Melting Point | 94-95 °C[1] | 117-119 °C[3] |

| Solubility | Soluble in organic solvents[1] | Soluble in organic solvents |

Table 2: Spectroscopic Data for 2,3:4,5-Di-O-isopropylidene-beta-D-fructopyranose

| Technique | Data |

| ¹H NMR | Refer to publicly available spectral data. |

| ¹³C NMR | Refer to publicly available spectral data.[4] |

| IR (Infrared) | Refer to publicly available spectral data. |

Note: Detailed spectroscopic data for this compound can be inferred from the di-protected analogue, with expected shifts corresponding to the free hydroxyl groups.

Experimental Protocols

Protocol 1: Synthesis of 2,3:4,5-Di-O-isopropylidene-beta-D-fructopyranose

This protocol describes the synthesis of the common precursor to the target molecule. The formation of the di-isopropylidene derivative is a kinetically controlled process.[1][5]

Materials:

-

D-Fructose

-

Acetone

-

Perchloric acid (70%)

-

Concentrated Ammonium (B1175870) Hydroxide (B78521)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated Sodium Chloride Solution

-

Sodium Sulfate (B86663) (Na₂SO₄)

Procedure:

-

In a 1-L round-bottomed flask, suspend D-fructose (18.0 g, 100 mmol) and 2,2-dimethoxypropane (7.4 mL, 60 mmol) in 350 mL of acetone.

-

Cool the flask in an ice bath for 15 minutes.

-

Add 4.3 mL of 70% perchloric acid in a single portion.

-

Stir the resulting suspension at 0°C for 6 hours. The suspension should become a clear solution after 1-2 hours.

-

Neutralize the acid by adding concentrated ammonium hydroxide (4.8 mL).

-

Remove the solvent by rotary evaporation at 25°C to obtain a white solid.

-

Dissolve the solid in 200 mL of dichloromethane and wash with two 50-mL portions of saturated sodium chloride solution.

-

Dry the organic layer over sodium sulfate, filter, and concentrate by rotary evaporation at 25°C until the total volume is approximately 40 mL.

-

Add 100 mL of boiling hexane to induce crystallization.

-

Allow the flask to cool to room temperature, then cool to -25°C for 4 hours to maximize crystallization.

-

Isolate the white, crystalline product by vacuum filtration and wash with cold (-25°C) hexane (3 x 25 mL).

-

The expected yield of 1,2:4,5-Di-O-isopropylidene-β-D-fructopyranose is 13.4-13.6 g (51-52%).[5]

Caption: Workflow for the synthesis of 2,3:4,5-Di-O-isopropylidene-beta-D-fructopyranose.

Protocol 2: Selective Deprotection to this compound

The selective removal of one isopropylidene group can be achieved using mild acidic conditions or enzymatic methods. Zeolites have been shown to be effective catalysts for this selective deprotection.[6][7]

Materials:

-

2,3:4,5-Di-O-isopropylidene-beta-D-fructopyranose

-

Methanol (MeOH)

-

Water

-

H-Beta zeolite

-

Ethyl acetate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve 2,3:4,5-Di-O-isopropylidene-beta-D-fructopyranose in aqueous methanol.

-

Add H-Beta zeolite to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, filter off the zeolite catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane) to isolate this compound.

Caption: Workflow for the selective deprotection to yield this compound.

Applications in Carbohydrate Synthesis